molecular formula C18H20N6O B15105301 N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B15105301
M. Wt: 336.4 g/mol
InChI Key: NFDNBDMXFLJAAK-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring conjugated to a benzyl group and a tetrazolo[1,5-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate to form tetrazolo[1,5-a]pyridines . Another method involves the treatment of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperatures . These reactions are efficient and yield the desired tetrazolo[1,5-a]pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The exact mechanism of action of N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its tetrazolo[1,5-a]pyridine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine-based compounds and contributes to its potential pharmacological activities.

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C18H20N6O/c25-18(15-6-7-17-20-21-22-24(17)13-15)19-16-8-10-23(11-9-16)12-14-4-2-1-3-5-14/h1-7,13,16H,8-12H2,(H,19,25)

InChI Key

NFDNBDMXFLJAAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CN3C(=NN=N3)C=C2)CC4=CC=CC=C4

Origin of Product

United States

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